alpha-lipoic acid-NHS

Description

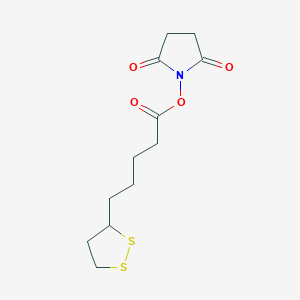

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-(dithiolan-3-yl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S2/c14-10-5-6-11(15)13(10)17-12(16)4-2-1-3-9-7-8-18-19-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCUIGFYTHUQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693233 | |

| Record name | 1-{[5-(1,2-Dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40846-94-4 | |

| Record name | 1-{[5-(1,2-Dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies of Alpha Lipoic Acid Nhs

Established Synthetic Pathways for Alpha-Lipoic Acid-NHS Production

The primary method for synthesizing this compound involves the activation of the carboxylic acid group of alpha-lipoic acid to facilitate its reaction with N-hydroxysuccinimide. google.com A common approach utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in an appropriate organic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). google.comrsc.org

The general reaction proceeds as follows:

Alpha-lipoic acid and N-hydroxysuccinimide are dissolved in an anhydrous solvent. rsc.org

A solution of DCC is added to the mixture, activating the carboxylic acid group of alpha-lipoic acid. google.comrsc.org

The activated lipoic acid then reacts with N-hydroxysuccinimide to form the desired this compound ester. google.com

A byproduct, dicyclohexylurea, precipitates out of the solution and can be removed by filtration. rsc.orgox.ac.uk

An alternative method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as the activating agent in a solvent like anhydrous chloroform. rsc.org Another reported synthesis uses N,N,N′,N′-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) in the presence of diisopropylethylamine (DIPEA) in dry dimethylformamide (DMF). rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

Achieving high yield and purity in this compound synthesis requires careful control over several reaction parameters.

Key Optimization Parameters:

| Parameter | Optimal Conditions | Rationale |

| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) google.comrsc.orgbroadpharm.com | Prevents hydrolysis of the NHS ester, which is a competing reaction. |

| Temperature | Initial reaction at 0-4°C, followed by warming to room temperature. rsc.orgox.ac.uk | Controls the reaction rate and minimizes side reactions. |

| Stoichiometry | A slight molar excess of N-hydroxysuccinimide and the coupling agent (e.g., DCC). A common ratio is 1:1.2:1.2 (alpha-lipoic acid:NHS:DCC). google.com | Ensures complete conversion of the starting alpha-lipoic acid. |

| Reaction Time | Typically ranges from 5 to 24 hours, monitored by techniques like Thin Layer Chromatography (TLC). rsc.orggoogle.com | Allows for the reaction to proceed to completion. |

| Purification | Recrystallization from a solvent mixture such as ethyl acetate (B1210297) and hexane (B92381) is a common method. ox.ac.uk | Removes unreacted starting materials and byproducts to yield a pure product. |

Analytical Characterization Techniques for this compound Synthesis Products

Thorough characterization is essential to confirm the successful synthesis and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used for structural confirmation.

In ¹H NMR, characteristic peaks for the protons of the NHS ring appear around δ 2.84 ppm, while protons of the dithiolane ring are observed between δ 1.45–1.91 ppm. researchgate.net

¹³C NMR spectroscopy can confirm the formation of the ester bond with characteristic signals for the carbonyl carbons.

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify functional groups. The spectrum of this compound will show characteristic absorption bands for the C=O stretching of the ester and the succinimide (B58015) ring. rsc.org

Chromatographic Analysis (e.g., Gel Permeation Chromatography, High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for assessing the purity of this compound. avantorsciences.com A reversed-phase HPLC method can effectively separate the product from starting materials and impurities. nih.gov Purity levels are often expected to be greater than 95-96%. broadpharm.comtcichemicals.com

Thin-Layer Chromatography (TLC) : TLC is a simple and rapid technique used to monitor the progress of the synthesis reaction and for preliminary purity assessment. google.comresearchgate.net

Advanced Characterization for Structural Confirmation (e.g., Mass Spectrometry)

Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight of the synthesized this compound. Techniques like Electrospray Ionization (ESI-MS) can provide precise mass-to-charge ratio data, validating the successful formation of the desired product. rsc.orgox.ac.uk Tandem mass spectrometry (MS/MS) can be used for further structural elucidation by analyzing fragmentation patterns. nih.gov

Summary of Analytical Characterization Data:

| Technique | Purpose | Key Findings |

| ¹H NMR | Structural Confirmation | Shows characteristic signals for NHS and dithiolane ring protons. researchgate.net |

| ¹³C NMR | Structural Confirmation | Confirms the presence of carbonyl carbons from the ester and succinimide. |

| FTIR | Functional Group Identification | Detects C=O stretching vibrations of the ester and imide. rsc.org |

| HPLC | Purity Assessment | Quantifies the purity of the final product. avantorsciences.com |

| MS | Molecular Weight Verification | Confirms the correct molecular weight of this compound. |

Design and Synthesis of this compound Derivatives and Conjugates for Tailored Research Applications

The reactive NHS ester of this compound allows for its conjugation to a wide variety of molecules containing primary amine groups, such as proteins, peptides, and nanoparticles. lookchem.com This has led to the development of numerous derivatives and conjugates for specific research purposes.

For instance, this compound can be used to create bioconjugates for targeted drug delivery systems. lookchem.com By attaching it to a targeting ligand, such as folic acid, the resulting conjugate can be used to deliver drugs specifically to cancer cells that overexpress the folate receptor. rsc.org

Furthermore, this compound is utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers. medchemexpress.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. medchemexpress.com The lipoic acid moiety can serve as part of the linker connecting the two active ligands.

The synthesis of these conjugates generally involves reacting this compound with the amine-containing molecule in a suitable buffer, often at a pH between 7 and 9. The reaction progress can be monitored by observing the release of N-hydroxysuccinimide, which can be detected by UV spectroscopy at 260 nm.

Bioconjugation Mechanisms and Strategies Involving Alpha Lipoic Acid Nhs

Amide Bond Formation via N-Hydroxysuccinimide Ester Reactivity with Primary Amines

The primary mechanism by which alpha-lipoic acid-NHS participates in bioconjugation is through the formation of an amide bond. This occurs when the NHS ester reacts with a primary amine (-NH2) group, a common functional group found in proteins and other biomolecules. broadpharm.comchemicalbook.com This reaction involves a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. The resulting amide bond is highly stable. rsc.org

The efficiency and rate of the reaction between this compound and primary amines are influenced by the solvent system used. While the reaction can proceed in both aqueous and organic solvents, the choice of solvent is critical, especially when dealing with biomolecules that may have limited solubility. researchgate.net

For reactions involving water-insoluble polymers, organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. researchgate.net In such cases, the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), can be beneficial to ensure the primary amine is in its unprotonated, more reactive state. researchgate.net Anhydrous conditions are also crucial to prevent the hydrolysis of the NHS ester, which would otherwise compete with the desired amidation reaction.

Studies have explored various solvent systems to optimize reaction outcomes. For instance, the synthesis of lipoic acid amides has been successfully carried out in dichloromethane (B109758). google.com The choice of solvent is often dictated by the solubility of both the this compound and the amine-containing substrate. researchgate.net

Interactive Table: Solvent Systems for this compound Conjugation

| Solvent System | Substrate Type | Key Considerations |

| Aqueous Buffer (pH 7-9) | Water-soluble proteins, peptides | Optimal pH control is necessary to balance amine reactivity and NHS ester stability. rsc.org |

| Dimethylformamide (DMF) | Water-insoluble polymers, organic molecules | Anhydrous conditions and the addition of a non-nucleophilic base are recommended. researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Water-insoluble polymers, organic molecules | Similar to DMF, requires anhydrous conditions to minimize hydrolysis. researchgate.net |

| Dichloromethane (DCM) | Small organic molecules, peptide synthesis | Often used in the initial synthesis of lipoate amides. google.com |

| Tetrahydrofuran (B95107) (THF) | Synthesis of NHS ester | Used during the activation of lipoic acid with NHS and a coupling agent like DCC. rsc.org |

Temperature also plays a crucial role. While many conjugation reactions are carried out at room temperature (20–25°C), lower temperatures (e.g., 4°C) can be used to minimize side reactions and degradation of sensitive biomolecules. rsc.org Conversely, elevated temperatures can increase the reaction rate, but may also lead to increased hydrolysis of the NHS ester and potential denaturation of protein substrates. For instance, in the context of chitosan (B1678972) nanoparticles, a conjugation efficiency of over 90% was achieved at 25°C and a pH of 4.5.

Interactive Table: Effect of pH and Temperature on Conjugation

| Parameter | Optimal Range | Rationale | Potential Issues Outside Range |

| pH | 7.0 - 8.0 | Balances amine nucleophilicity and NHS ester stability. rsc.org | Below pH 7: Protonation of amines reduces reactivity. Above pH 9: Increased hydrolysis of NHS ester. rsc.orgresearchgate.net |

| Temperature | 4°C - 25°C | Minimizes side reactions and degradation of biomolecules while allowing for a reasonable reaction rate. rsc.org | Higher temperatures can increase hydrolysis and risk protein denaturation. |

Reaction Kinetics and Selectivity Studies in Diverse Solvent Systems

Integration of this compound into Multi-Step Bioconjugation Schemes

This compound is not only used for direct conjugation but also serves as a key intermediate in more complex, multi-step bioconjugation strategies. nih.gov This allows for the introduction of the lipoic acid moiety, which can then be used for further functionalization or for its inherent properties, such as its antioxidant capabilities or its ability to bind to certain surfaces. nih.gov

Orthogonal functionalization refers to the ability to perform sequential chemical modifications on a molecule with high selectivity, where each reaction proceeds without interfering with other functional groups. This compound can be used to introduce a lipoic acid group onto a biomolecule, which then provides a handle for subsequent, orthogonal reactions.

For example, the carboxylic acid group of lipoic acid can be activated to form the NHS ester, which then reacts with an amine on a target molecule. rsc.org The dithiolane ring of the attached lipoic acid can then be reduced to dihydrolipoic acid (DHLA), which contains two free thiol groups. nih.gov These thiols can participate in a variety of subsequent reactions, such as thiol-ene or thiol-yne chemistry, or be used for surface immobilization on gold nanoparticles. nih.gov This approach allows for a two-step, orthogonal strategy where the initial amine-selective conjugation is followed by a thiol-specific reaction.

Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. rsc.orgnobelprize.org Click chemistry, a subset of bioorthogonal chemistry, is characterized by reactions that are high-yielding, stereospecific, and produce minimal byproducts. nih.gov

Alpha-lipoic acid can be derivatized to include a bioorthogonal handle, such as an azide (B81097) or an alkyne. This modified lipoic acid can then be activated with NHS to react with a primary amine on a target biomolecule. The introduced azide or alkyne group can then undergo a highly specific click reaction, such as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), with a molecule containing the complementary functional group. nanocs.netfsu.edu

For instance, a lipoic acid derivative containing an azide can be conjugated to a protein via the NHS ester method. nih.gov This azide-functionalized protein can then be specifically labeled with a fluorescent probe that has been modified with an alkyne, allowing for precise imaging applications. nih.gov This combination of NHS chemistry with click chemistry provides a powerful and versatile platform for bioconjugation. researchgate.net

Orthogonal Functionalization Strategies Utilizing this compound as a Key Intermediate

Enzymatic Ligation Methodologies in Bioconjugation Related to Lipoic Acid-NHS

Enzymatic ligation offers a high degree of specificity for protein modification. diva-portal.org Lipoic acid ligase (LplA) is an enzyme that naturally attaches lipoic acid to a specific lysine (B10760008) residue within a 13-amino acid recognition sequence known as the Lipoic Acid Ligase Acceptor Peptide (LAP). nih.govresearchgate.net

Engineered variants of LplA have been developed that can recognize and ligate derivatives of lipoic acid, including those with bioorthogonal handles like azides. nih.gov This allows for the site-specific enzymatic attachment of a modified lipoic acid to a protein that has been genetically engineered to contain the LAP tag. nih.gov Once the azide-bearing lipoic acid derivative is attached, it can be further modified using click chemistry. nih.gov

While this method does not directly involve this compound, it represents a complementary and highly specific approach for incorporating lipoic acid and its derivatives into bioconjugation schemes. researchgate.net The enzymatic approach provides precise control over the location of the modification, which is a significant advantage over the less specific chemical modification of lysine residues using NHS esters. nih.gov

Applications of Alpha Lipoic Acid Nhs in Biomedical Research

Development of Targeted Drug Delivery Systems Utilizing Alpha-Lipoic Acid-NHS Conjugates

Alpha-lipoic acid N-hydroxysuccinimide ester (this compound) is a key reagent in the creation of targeted drug delivery systems. Its utility stems from the dual functionality of the alpha-lipoic acid (ALA) molecule once activated with an NHS ester. The NHS ester group readily reacts with primary amine groups on biomolecules, such as proteins, peptides, or amine-functionalized nanoparticles, to form stable, covalent amide bonds. lookchem.com This bioconjugation capability is fundamental to attaching therapeutic agents or targeting ligands to a carrier system. lookchem.com Simultaneously, the dithiolane ring of the ALA moiety can be opened to form two thiol groups, which can strongly anchor the entire conjugate to the surface of metal nanoparticles, particularly gold. mdpi.com This allows for the precise assembly of multi-component systems designed to improve the specificity and efficacy of drugs by delivering them directly to the site of action, such as tumor cells. lookchem.comrsc.org

Conjugation to Polymeric Nanoparticles for Controlled and Sustained Drug Release

The conjugation of this compound to polymeric nanoparticles represents a significant strategy for achieving controlled and sustained drug release. Polymeric nanoparticles are widely researched as drug carriers due to their biocompatibility and biodegradability. mdpi.com By functionalizing these nanoparticles with this compound, researchers can covalently attach therapeutic molecules, ensuring that the drug is released in a predictable manner over an extended period. This approach helps in maintaining therapeutic drug concentrations while minimizing systemic toxicity. The alpha-lipoic acid component itself can offer therapeutic benefits, such as antioxidant effects, or provide a mechanism for further functionalization, for instance, by anchoring to other surfaces or participating in redox-responsive release mechanisms. nih.gov

This compound in Poly(lactic-co-glycolic acid) (PLGA) Microsphere and Nanoparticle Systems

Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer approved by the U.S. Food and Drug Administration for therapeutic use, making it a popular choice for creating drug delivery vehicles. mdpi.com The surface of PLGA nanoparticles can be engineered to include amine groups, for example by using a copolymer like PLGA-PEG-NH2. mdpi.com These amine groups can then serve as reaction sites for this compound. The NHS ester reacts with the primary amines on the PLGA nanoparticle surface, forming a stable amide linkage.

This conjugation strategy allows the alpha-lipoic acid moiety to be firmly anchored to the nanoparticle. In one area of research, the terminal ends of star-shaped PLGA polymers were modified with alpha-lipoic acid to create novel nanoparticles with enhanced drug loading capabilities. nih.gov This modification can also serve as a foundation for further functionalization. For instance, the disulfide bond in the lipoic acid can be cleaved under the reductive conditions found inside cells, providing a "smart" release mechanism for attached drugs. nih.gov While many studies focus on encapsulating ALA within PLGA nanofibers for sustained release in applications like peripheral nerve injury, the use of the NHS-activated form is crucial for covalently linking it to the carrier, which can prevent premature leakage of the drug. nih.gov

| PLGA Nanoparticle System | Role of this compound | Key Research Finding |

| Amine-functionalized PLGA | Covalent surface conjugation via amide bond formation. | Enables stable attachment of ALA for subsequent drug linkage or targeting. |

| Star-shaped PLGA | Terminal end modification with ALA. | Resulted in a new type of nanoparticle with improved drug loading capacity. nih.gov |

| PLGA Nanofibers | Encapsulation of ALA for sustained release. | Composite nanofibers can be fabricated to embed drug-loaded particles for controlled release patterns. nih.gov |

Chitosan-Alpha-Lipoic Acid-NHS Nanoparticle Formulations for Enhanced Bioavailability

Chitosan (B1678972), a natural polymer derived from chitin, is frequently used to create nanoparticles for drug delivery due to its biocompatibility and ability to enhance the passage of drugs across biological barriers. mdpi.com Encapsulating alpha-lipoic acid (ALA) into chitosan nanoparticles has been shown to protect it from degradation in the stomach and improve its low bioavailability. mdpi.comqascf.com Research has demonstrated that chitosan nanoparticles with an average diameter of 44 nm can be successfully synthesized to carry ALA, showing stability in acidic conditions and the ability to cross the intestinal barrier. mdpi.com

The chemical structure of chitosan is rich in primary amine groups, which makes it an ideal substrate for reaction with this compound. The NHS ester can react with chitosan's amines to form stable amide bonds, covalently attaching the lipoic acid moiety to the nanoparticle. This conjugation offers a robust method for functionalizing the chitosan nanoparticle surface. While many studies focus on the ionic gelation method for encapsulating ALA, the use of ALA-NHS provides a covalent alternative that could prevent drug leakage and allow for the creation of a multifunctional platform where other molecules could be subsequently attached to the lipoic acid. Studies have reported high encapsulation efficiencies of over 62% for ALA in chitosan nanoparticles and have shown that the positive surface charge of these particles promotes cellular uptake. scielo.org.mx

| Chitosan Nanoparticle Formulation | Key Feature | Research Outcome |

| ALA-loaded Chitosan Nanoparticles | Encapsulation via ionic gelation. | Average particle size of 44 nm; stable in stomach-like conditions for up to 3 hours. mdpi.com |

| Chitosan-ALA Conjugates | Potential for covalent linkage via ALA-NHS. | High conjugation efficiency (over 90%) is possible when reacting NHS esters with chitosan. |

| Cellular Interaction | Positive Zeta potential of nanoparticles. | Promotes cellular internalization and perinuclear localization. mdpi.com |

Functionalization of Liposomal Formulations via this compound for Enhanced Specificity and Efficacy

Liposomes are vesicles made of a lipid bilayer and are among the most established nanoparticle systems for clinical drug delivery due to their biocompatibility and ability to carry both hydrophilic and hydrophobic drugs. researchgate.net Functionalizing the surface of liposomes is a key strategy to improve their stability, circulation time, and targeting capabilities. This compound can be used to modify lipids or other molecules that are then incorporated into the liposome (B1194612) structure.

One method involves synthesizing a lipid anchor—for example, by attaching alpha-lipoic acid to a lipid like phosphatidylethanolamine (B1630911) (PE) or cholesterol via its carboxylic acid group (activated as an NHS ester). researchgate.net This functionalized lipid can then be included during the formation of the liposome, resulting in a surface that displays the lipoic acid's dithiolane ring. This ring can then be used for further reactions, such as thiol-disulfide exchange, to attach targeting ligands or other molecules. researchgate.net In other research, lipoic acid-derived cross-linked liposomes have been developed for reduction-responsive delivery of anticancer drugs. researchgate.net These smart liposomes are stable in circulation but release their drug payload in the reducing environment of a tumor. researchgate.net Encapsulating ALA within hybrid liposomes has also been shown to protect auditory cells from cisplatin-induced toxicity, demonstrating the synergistic effect of the carrier and the active molecule. nih.gov

Gold Nanoparticle Functionalization with this compound for Targeted Delivery and Imaging

Gold nanoparticles (AuNPs) are widely explored in biomedical applications due to their unique optical properties and ease of functionalization. Alpha-lipoic acid and its derivatives are ideal for modifying AuNPs. mdpi.com The dithiolane ring of lipoic acid can be opened to form two sulfur atoms, which create a strong, stable dithiocarboxylate bond with the gold surface. mdpi.comrsc.org This provides a robust anchor for attaching molecules to the nanoparticle.

The this compound derivative is particularly useful in this context. The molecule first attaches to the AuNP surface via its dithiolane end. mdpi.com This leaves the reactive NHS ester at the other end exposed and available for conjugation with molecules containing primary amines, such as drugs, peptides, or antibodies. mdpi.comrsc.org For example, researchers have used an alpha-lipoic acid-PEG-N-hydroxysuccinimide linker to attach the chemotherapy drug doxorubicin (B1662922) and an anti-PD-L1 antibody to the surface of a gold nanoparticle. mdpi.com This creates a multi-functional nanoplatform capable of targeted drug delivery. Similarly, folic acid, a targeting ligand for many cancers, has been attached to AuNPs using a lipoic acid derivative to enhance the accumulation of the nanoparticles in cancer cells. rsc.org This covalent attachment results in a stable drug carrier that can slowly release its payload, which is crucial for sustained anticancer therapy. rsc.org

| Application | Functionalization Strategy | Outcome |

| Targeted Drug Delivery | ALA-NHS is used to link targeting ligands (e.g., folic acid, biotin) and drugs (e.g., doxorubicin) to the AuNP surface. lookchem.commdpi.comrsc.org | Enhanced accumulation in cancer cells and controlled, sustained drug release. mdpi.comrsc.org |

| Imaging | The strong binding of ALA-NHS allows for stable functionalization, which is critical for developing reliable imaging probes. | The functionalized AuNPs can be used for targeted imaging of specific cell types. |

| Stability | The dithiocarboxylate bond between ALA and the gold surface provides high stability to the nanoparticle conjugate. mdpi.com | Functionalized AuNPs retained activity for over 72 hours in phosphate-buffered saline (PBS). |

Role in PROteolysis TArgeting Chimeras (PROTACs) Synthesis

This compound as a Constituent of PROTAC Linker Architectures

This compound is categorized as an alkyl/ether-based PROTAC linker. medchemexpress.comimmunomart.comglpbio.comchemsrc.com Its structure is ideally suited for this role. The molecule features a reactive N-hydroxysuccinimide (NHS) ester at one end, which readily forms stable amide bonds with primary amine groups present on either the E3 ligase ligand or the target protein ligand. explorationpub.com The main body of the molecule consists of the alpha-lipoic acid structure, which provides a flexible alkyl chain terminating in a distinctive 1,2-dithiolane (B1197483) ring. This configuration allows this compound to be incorporated as a key building block in the construction of the complete PROTAC molecule, bridging the two functionally critical ligands. medchemexpress.comglpbio.com

Rational Design Principles for this compound Containing PROTACs

The design of effective PROTACs requires careful optimization of the linker's properties, including its length, chemical nature, rigidity, and attachment points, as these factors govern the formation and stability of the crucial ternary complex (E3 ligase-PROTAC-target protein). nih.govexplorationpub.com While specific design principles for PROTACs containing this compound are still an emerging area of research, several rational considerations can be made based on the molecule's unique characteristics.

Modularity and Synthetic Accessibility : The NHS ester provides a straightforward and widely used method for conjugation, simplifying the synthetic process for creating libraries of PROTACs with varied ligands. nih.gov

Conformational Flexibility : The pentanoic acid alkyl chain of the lipoic acid moiety offers significant conformational flexibility, which can be critical for allowing the two ends of the PROTAC to simultaneously bind their respective protein targets without steric hindrance. explorationpub.com

Intracellular Transformation : A key design consideration is the behavior of the 1,2-dithiolane ring within the cell. The intracellular environment is highly reducing, and the disulfide bond of lipoic acid can be readily reduced to form dihydrolipoic acid (DHLA). researchgate.net This transformation could alter the linker's conformation, polarity, and potential for intermolecular interactions, thereby influencing the PROTAC's activity once it has reached its site of action.

Potential for Additional Interactions : The reduced DHLA form contains two free thiol groups, which are known to chelate metal ions. researchgate.netsci-hub.se While not a primary design feature, this property could potentially influence the PROTAC's behavior or stability in specific cellular microenvironments.

The rational design of PROTACs using this compound thus involves balancing the straightforward synthesis afforded by the NHS group with the dynamic nature of the dithiolane ring in the cellular context.

Development of Biosensors and Imaging Probes Employing this compound

The dual functionality of this compound makes it a valuable reagent for surface modification and bioconjugation, leading to the development of sophisticated biosensors and bioimaging tools.

This compound in Electrochemical Aptasensor Fabrication and Antifouling Surface Strategies

This compound has been instrumental in the fabrication of sensitive and selective electrochemical aptasensors. A notable example is the development of a label-free sensor for the detection of the antibiotic oxytetracycline (B609801). [Original Google Search Results: 2, 6] In this application, the this compound molecule performs two critical functions.

First, the 1,2-dithiolane ring at one end of the molecule has a strong affinity for gold surfaces, allowing it to form a stable self-assembled monolayer on a gold electrode. [Original Google Search Results: 2, 5] Second, the NHS ester at the other end provides a convenient chemical handle for the covalent immobilization of amine-terminated aptamers, which are the specific recognition elements for the target molecule (oxytetracycline). [Original Google Search Results: 2, 3, 4]

Furthermore, the layer formed by this compound on the electrode surface acts as an effective antifouling agent. [Original Google Search Results: 2] This property is crucial for the sensor's performance in complex biological or food matrices, such as milk, as it minimizes the non-specific adsorption of interfering molecules onto the sensor surface, thereby enhancing the signal-to-noise ratio and ensuring reliable detection. [Original Google Search Results: 2] Research has demonstrated that this modification enables the detection of oxytetracycline at concentrations that meet the maximum residue limits set by the European Union. [Original Google Search Results: 5, 6]

| Parameter | Condition / Value | Reference |

|---|---|---|

| Electrode Material | Gold Screen-Printed Electrode (Au-SPE) | [Original Google Search Results: 2, 6] |

| Linker Molecule | This compound | [Original Google Search Results: 2, 4] |

| Linker Concentration | 2 mM | [Original Google Search Results: 4, 5] |

| Linker Incubation | 3 days at 4 °C | [Original Google Search Results: 4, 5] |

| Bioreceptor | Amine-terminated aptamer for Oxytetracycline | [Original Google Search Results: 2, 6] |

| Limit of Detection (LOD) in Buffer | 14 ng/mL | [Original Google Search Results: 6] |

| Limit of Detection (LOD) in Milk Matrix | 10 ng/mL | [Original Google Search Results: 6] |

| Dynamic Range | Up to 500 ng/mL | [Original Google Search Results: 6] |

Conjugation of this compound for Enhanced Imaging Modalities

In the realm of bioimaging, this compound serves as a versatile bifunctional linker for functionalizing nanoparticles, particularly semiconductor quantum dots (QDs). nih.govroyalsocietypublishing.org The dithiolane group provides a robust anchor for attaching the molecule to the surface of QDs, while the NHS ester enables the covalent conjugation of various biomolecules, such as peptides or antibodies, or fluorescent dyes. nih.govox.ac.ukacs.org

This strategy allows for the creation of highly tailored imaging probes. For instance, QDs can be coated with a lipoic acid derivative and then conjugated to a specific targeting ligand (like an antibody) to direct the probe to cancer cells for molecular imaging. mdpi.com The NHS ester chemistry is a common and efficient method for achieving this bioconjugation. nih.gov In one detailed synthesis, a lipoic acid NHS ester was created as an intermediate to produce lipoate-PEG derivatives, which were then used to create monovalent, reduced-size QDs for imaging receptors on living cells. ox.ac.uk This modular approach allows for precise control over the final properties of the imaging nanoprobe.

| Nanoparticle Core | Linker Principle | Conjugated Molecule | Application | Reference |

|---|---|---|---|---|

| Quantum Dot (QD) | Lipoic Acid-NHS ester used to synthesize a Lipoate-PEG-Amine intermediate | Antibodies (via further modification) | Imaging receptors on living cells | ox.ac.uk |

| Quantum Dot (QD) | Dithiolane-PEG-Carboxyl linker (utilizing amide coupling similar to NHS chemistry) | Dye-labeled peptides | FRET-based sensing of enzyme activity | acs.org |

| Gold Nanoparticle (AuNP) | Lipoic acid derivative of folic acid | Doxorubicin (chemotherapeutic) | Targeted drug delivery and imaging | [Original Google Search Results: 22] |

Investigating Cellular Uptake and Intracellular Trafficking of this compound Conjugates in Biological Systems

Understanding how conjugates of this compound are taken up by cells and where they travel is vital for their application in drug delivery and intracellular sensing. Research shows that lipoic acid itself can enter cells via transporters such as the sodium-dependent multivitamin transporter (SMVT). [Original Google Search Results: 15] When conjugated to nanoparticles, the uptake mechanism can become more complex.

Studies on gold nanoparticles functionalized with lipoic acid derivatives demonstrate efficient cellular internalization. [Original Google Search Results: 22] For example, lipoic acid-shelled gold nanoconjugates were observed to be taken up by SH-SY5Y neuroblastoma cells. rsc.org The specific pathway for uptake can depend on the nanoparticle's size and the density of the conjugated ligands (multivalency), often involving energy-dependent processes like clathrin- or caveolae-mediated endocytosis. acs.org In some cases, these conjugates can be trafficked to specific organelles, with studies showing pronounced nuclear accumulation of certain gold nanoparticle-lipoic acid conjugates. [Original Google Search Results: 22]

A crucial aspect of the intracellular trafficking of these conjugates is the chemical transformation of the lipoic acid moiety. Once inside the cell's reducing environment, the dithiolane ring is cleaved to DHLA. researchgate.net This change can be exploited for drug delivery; for example, the release of molecules from lipoic acid-coated gold nanoparticles has been shown to be more significant at the acidic pH found in lysosomes compared to the neutral pH of the cytoplasm, suggesting a mechanism for controlled intracellular release. rsc.org This intracellular reduction is a key event that can activate a pro-drug, release an imaging agent, or alter the conjugate's biological activity.

Applications of Alpha Lipoic Acid Nhs in Materials Science Research

Surface Modification of Biomaterials and Engineered Surfaces via Alpha-Lipoic Acid-NHS

The ability of ALA-NHS to react with primary amines makes it a key reagent for the surface modification of a wide array of materials. broadpharm.com This functionalization can impart new properties to the material, such as enhanced biocompatibility, targeted binding capabilities, and resistance to non-specific protein adsorption. researchgate.netnih.govmdpi.compreprints.orgresearchgate.netresearchgate.net

Covalent Attachment to Polymeric Coatings and Films for Functionalization

ALA-NHS can be covalently attached to polymeric coatings and films that possess primary amine groups. This process allows for the introduction of the unique properties of alpha-lipoic acid, such as its antioxidant capabilities and its ability to bind to metal surfaces through its dithiolane ring, onto the polymer surface. For instance, the NHS ester of ALA-NHS reacts with amine-functionalized polymers to create a stable amide linkage. lookchem.com This functionalization strategy is crucial for creating bioactive surfaces on medical implants, biosensors, and drug delivery systems. The covalent nature of the bond ensures the long-term stability of the modification, which is essential for the performance of these materials in biological environments.

A key application of this functionalization is in the development of materials with improved biocompatibility. By attaching ALA, a molecule naturally found in the body, the surface of a synthetic polymer can be made to better mimic a biological environment, potentially reducing inflammatory responses and improving tissue integration.

Functionalization of Nanoparticles for Tailored Physicochemical Properties

The surface of nanoparticles can be precisely engineered using ALA-NHS to achieve desired physicochemical properties for various applications, including targeted drug delivery, bioimaging, and diagnostics. mdpi.com The dithiolane group of ALA provides a strong anchor to the surface of certain nanoparticles, while the NHS ester allows for the subsequent attachment of biomolecules. mdpi.comrsc.org

Gold nanoparticles (AuNPs) are widely used in biomedical research due to their unique optical properties and biocompatibility. frontiersin.orgnih.gov ALA-NHS plays a crucial role in the functionalization of AuNPs. mdpi.comrsc.org The disulfide bond in the lipoic acid moiety can be opened to form two thiol groups, which have a high affinity for gold surfaces, leading to the formation of a self-assembled monolayer. mdpi.comresearchgate.net

Once the AuNPs are coated with ALA, the NHS ester group is exposed on the surface, ready to react with primary amines of other molecules, such as targeting ligands (e.g., antibodies, peptides) or therapeutic agents. mdpi.comrsc.org This strategy allows for the creation of multifunctional AuNPs that can specifically target diseased cells and deliver a therapeutic payload. For example, researchers have successfully attached folic acid, a targeting molecule for many cancers, to AuNPs using an ALA-NHS linker. rsc.org

| Nanoparticle | Functionalization Agent | Application | Research Finding |

| Gold Nanoparticles (AuNPs) | This compound | Targeted Drug Delivery | Enhanced accumulation in cancer cells when functionalized with a folic acid derivative. rsc.org |

| Gold Nanoparticles (AuNPs) | Alpha-Lipoic Acid | Colorimetric Sensing | Aggregation induced by Pb2+ ions, leading to a visible color change for detection. researchgate.net |

Quantum dots (QDs) are semiconductor nanocrystals with exceptional photophysical properties, making them ideal for bioimaging and sensing applications. royalsocietypublishing.org However, their native hydrophobic surfaces must be modified to make them water-soluble and biocompatible. royalsocietypublishing.org Dihydrolipoic acid (DHLA), the reduced form of ALA, is a popular ligand for capping QDs due to the strong binding of its two thiol groups to the QD surface. royalsocietypublishing.org

ALA-NHS derivatives are instrumental in the bioconjugation of QDs. rsc.org After the QDs are coated with a ligand containing a lipoic acid moiety, the NHS ester can be used to covalently attach biomolecules such as proteins or DNA. royalsocietypublishing.orgnih.gov This covalent linkage is more stable than the electrostatic interactions often used for QD bioconjugation. nih.gov For instance, researchers have used ALA-NHS chemistry to attach streptavidin to QDs, enabling the tracking of biotinylated molecules in live cells. lookchem.com

| Nanocrystal | Surface Ligand | Application | Key Feature |

| Quantum Dots (QDs) | Dihydrolipoic Acid (DHLA) | Bioimaging | Strong coordination to the QD surface. royalsocietypublishing.orgnih.gov |

| Quantum Dots (QDs) | This compound derivative | Cellular Imaging | Enables covalent attachment of biomolecules for targeted labeling. lookchem.comnih.gov |

Gold Nanoparticle Surface Functionalization Strategies Involving this compound

Development of Antifouling Surfaces for Analytical and Biological Applications

Biofouling, the non-specific adsorption of biomolecules and microorganisms onto surfaces, is a major challenge in the development of medical devices, biosensors, and marine coatings. researchgate.netresearchgate.net ALA-NHS has shown promise in the creation of antifouling surfaces. nih.govmdpi.compreprints.org

By modifying a surface with ALA-NHS, it is possible to create a hydrophilic and biocompatible layer that resists protein adsorption. nih.gov In one study, a gold electrode was modified with ALA-NHS to develop an electrochemical aptasensor for the detection of oxytetracycline (B609801) in milk. nih.govmdpi.com The ALA-NHS modification was found to reduce fouling of the electrode surface, enabling sensitive and reliable detection in a complex biological matrix. nih.gov The mechanism behind the antifouling properties of ALA-modified surfaces is thought to involve the creation of a hydration layer that acts as a physical barrier to prevent protein adhesion.

Fabrication of Hydrogels and Tissue Engineering Scaffolds

Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb large amounts of water. mdpi.com They are widely used in tissue engineering as scaffolds that mimic the natural extracellular matrix (ECM) and support cell growth and tissue regeneration. mdpi.comresearchgate.net ALA-NHS can be used to crosslink and functionalize hydrogels, enhancing their mechanical properties and biological activity.

In one approach, ALA-NHS is used to crosslink polymers containing primary amine groups, such as chitosan (B1678972). researchgate.net The reaction between the NHS esters and the amines forms covalent bonds, resulting in a stable hydrogel network. researchgate.net Furthermore, the incorporated lipoic acid can provide antioxidant protection to encapsulated cells, which is particularly beneficial in the context of tissue engineering where cells can experience oxidative stress.

For instance, an injectable hydrogel composed of collagen and poly(γ-glutamic acid) was developed as a scaffold for delivering mesenchymal stem cells and alpha-lipoic acid to treat renal dysfunction. rsc.org While this study used ALA directly, the principle of incorporating ALA into a hydrogel structure to provide therapeutic benefits is a key concept. The use of ALA-NHS would offer a method for covalently tethering the ALA to the hydrogel matrix, providing a more sustained and localized effect. Research has also explored the use of ALA-loaded PLGA microspheres within collagen scaffolds for bone regeneration, demonstrating the potential of localized ALA delivery in tissue engineering. nih.gov

| Polymer | Crosslinking/Functionalization Method | Application | Benefit |

| Chitosan | Bioconjugation with Lipoic Acid using EDC/NHS | Nervous Tissue Repair | Promotes neural cell differentiation and functional recovery. mdpi.comresearchgate.net |

| Collagen/Poly(γ-glutamic acid) | In situ gel formation | Renal Dysfunction Treatment | Enhanced retention of therapeutic cells and controlled release of antioxidant. rsc.org |

| Poly(lactic-co-glycolic acid) (PLGA) | Encapsulation of ALA | Bone Tissue Engineering | Sustained release of ALA to promote osteogenesis. nih.gov |

This compound as a Crosslinking Agent in Polymeric Scaffold Architectures

The term "crosslinking" in the context of scaffold fabrication typically refers to the formation of stable chemical bonds between polymer chains to create a three-dimensional network. While standard crosslinking agents are used to form the bulk structure of hydrogels and other scaffolds, this compound is primarily employed as a specialized conjugation agent rather than a primary crosslinker for forming the entire scaffold architecture.

The principal mechanism involves the reaction of the NHS ester group of this compound with primary amine groups (-NH₂) present on the polymer chains of the scaffold material. broadpharm.com This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, effectively tethering the alpha-lipoic acid molecule to the scaffold. This process is a method of "functionalizing" or "modifying" the scaffold, thereby incorporating the specific properties of ALA into the final biomaterial.

For instance, in the preparation of collagen-based scaffolds, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) are commonly used to create covalent bonds between the carboxyl and amine groups of the collagen fibrils, leading to a crosslinked hydrogel. nih.govnih.gov In a modified approach to incorporate ALA, the alpha-lipoic acid itself can be activated with EDC/NHS chemistry to then react with amine-functionalized polymers. Alternatively, pre-synthesized this compound can be directly reacted with polymers containing primary amines, such as chitosan or certain functionalized synthetic polymers.

It is important to distinguish this from other methods of creating crosslinked networks using alpha-lipoic acid, such as the ring-opening polymerization (ROP) of the 1,2-dithiolane (B1197483) ring within the ALA molecule. nih.gov This ROP mechanism can create poly(disulfide) networks, which are inherently different from the amide bond formation facilitated by ALA-NHS. nih.gov Another approach involves the Passerini polymerization of alpha-lipoic acid, which yields polyamides with dynamic crosslinking properties. rsc.org These methods create the primary scaffold network, whereas ALA-NHS is predominantly used to attach the ALA moiety to an existing or concurrently forming polymer network.

The data below summarizes the role of NHS ester chemistry in incorporating alpha-lipoic acid into biomaterials.

| Reagent | Role in Scaffold Preparation | Polymer Reactivity | Bond Formed | Primary Outcome |

| This compound | Functionalization Agent / Modifier | Reacts with primary amines (-NH₂) on polymer backbones. broadpharm.com | Stable Amide Bond | Covalent attachment of ALA to the scaffold. |

| EDC / NHS | Primary Crosslinking System | Activates carboxyl groups to react with amine groups on polymers (e.g., collagen, gelatin). nih.govresearchgate.net | Amide Bond | Formation of the 3D scaffold network. |

Design of Bioactive Scaffolds with this compound Functionalization for Enhanced Tissue Regeneration

The strategic functionalization of scaffolds with alpha-lipoic acid via NHS chemistry is designed to create bioactive materials that can actively support and enhance tissue regeneration. The unique antioxidant properties of ALA are central to this application. uctm.eduresearchgate.net Oxidative stress, caused by an excess of reactive oxygen species (ROS), is a common feature of tissue injury and certain disease states, and it can impair cell function and delay healing. nih.gov By immobilizing ALA onto the scaffold, a localized antioxidant environment is created at the site of tissue repair.

Research has demonstrated the benefits of incorporating ALA into scaffolds for various tissue engineering applications. For example, in a study focused on bone formation in a diabetic rat model, ALA-loaded poly(lactic-co-glycolic acid) (PLGA) microspheres were integrated into a collagen scaffold. nih.gov The presence of ALA helped to scavenge ROS, which in turn improved the proliferation and viability of bone marrow-derived mesenchymal stem cells that were suppressed by the diabetic condition. nih.gov While this study used a controlled-release system, the principle of local ALA delivery highlights its therapeutic potential. Direct covalent attachment via ALA-NHS offers a way to create a more stable, long-term bioactive interface.

The functionalization process using this compound allows for the creation of scaffolds with enhanced biological performance. The key advantages include:

Localized Antioxidant Activity: Covalently bound ALA can neutralize free radicals directly at the cell-scaffold interface, protecting regenerating cells from oxidative damage. nih.govresearchgate.net

Improved Cell Viability and Proliferation: By mitigating oxidative stress, ALA-functionalized scaffolds can support better cell attachment, survival, and growth, which are crucial for successful tissue integration. nih.gov

Modulation of Inflammatory Response: ALA has known anti-inflammatory properties, and its incorporation into scaffolds may help to create a more favorable environment for healing. uctm.edu

The research findings on ALA functionalization are summarized in the table below.

| Application Area | Scaffold Material | Functionalization Goal | Key Research Finding | Reference |

| Bone Regeneration (Diabetic Model) | Collagen / PLGA Microspheres | Localized delivery of ALA to reduce oxidative stress. | ALA released from the scaffold partially recovered mesenchymal stem cell proliferation and viability. | nih.gov |

| Nanoparticle Functionalization | Gold Nanoparticles | To create stable, biocompatible nanoparticles for imaging or drug delivery. | The thiol groups of ALA bind to the gold surface, while the NHS ester allows for conjugation to other molecules. | nih.gov |

| Cellular Imaging | Quantum Dots | Covalent modification of quantum dots for stable biological labeling. | Lipoic acid-NHS was used to synthesize a ligand for functionalizing quantum dots, enabling their use in tracking receptors on live cells. | nih.gov |

Advanced Research Directions and Future Perspectives in Alpha Lipoic Acid Nhs Chemistry

Development of Novel Multi-Functional Conjugates and Complex Systems Incorporating Alpha-Lipoic Acid-NHS

A significant frontier in the application of this compound lies in the construction of multi-functional conjugates and complex molecular architectures. In these systems, the lipoic acid moiety is not merely a payload but often serves as a critical structural or functional component, such as a surface anchor or a redox-sensitive linker.

A prime example of this is in the development of advanced biosensors. Researchers have utilized this compound in the synthesis of multi-component polymers for creating highly sensitive detection platforms. In one study, a polymer graft, Poly(AMPD-BAC)-g-PEG, was simultaneously reacted with both NHS-biotin and this compound. nih.gov This one-pot reaction yields a complex polymer, poly(AMPD-BAC)-g-PEG-biotin-lipoic, where each component serves a distinct purpose. nih.gov The lipoic acid's dithiolane group provides a strong anchor to gold surfaces via thiol-gold interactions, the polyethylene (B3416737) glycol (PEG) chains offer biocompatibility and stability, and the biotin (B1667282) acts as a specific biological targeting or recognition element. nih.gov

This strategy enables the fabrication of sophisticated nanostructures, such as nanogel-coated nanopillars for Surface-Enhanced Raman Scattering (SERS)-based diagnostics. The lipoic acid-NHS is instrumental in immobilizing the functional nanogel onto the gold substrate, a critical step for sensor fabrication. nih.gov

| Component of Conjugate | Function | Rationale for Inclusion |

| Alpha-Lipoic Acid | Surface Anchoring | The dithiolane ring forms a stable dative bond with gold surfaces, essential for immobilizing the system on sensor chips or nanoparticles. nih.gov |

| Polymer Backbone | Scaffold | Provides the core structure to which other functional groups are attached. |

| PEG Chains | Biocompatibility/Stealth | Reduces non-specific binding and enhances stability in biological media. nih.gov |

| Biotin | Targeting/Recognition | Allows for specific binding to streptavidin or avidin, enabling targeted applications or further functionalization. nih.gov |

The development of such systems highlights a shift from simple bioconjugation to the rational design of integrated molecular systems where this compound is a key enabler of complexity and function.

Application of High-Throughput Screening Methodologies for this compound Conjugation Optimization

To accelerate the discovery and application of novel ALA-conjugates, high-throughput screening (HTS) methodologies represent a promising future direction. While specific HTS campaigns for this compound are not yet widely reported, the principles of HTS can be directly applied to optimize its conjugation reactions. The reaction between an NHS ester and a primary amine is dependent on several factors, including pH, temperature, concentration, and solvent composition.

HTS could be employed to rapidly screen a large matrix of these conditions to identify the optimal parameters for conjugating this compound to a specific substrate, be it a new peptide, a functional polymer, or an amine-modified nanoparticle. The screening process could be monitored by detecting the release of the N-hydroxysuccinimide byproduct, which has a characteristic UV absorbance at approximately 260 nm. This allows for a label-free, real-time assessment of reaction kinetics and efficiency in a multi-well plate format.

| Parameter | Range/Variables for Screening | Rationale |

| pH | 6.5 - 9.0 | The reaction rate of NHS esters with primary amines is highly pH-dependent, with optimal rates typically between pH 7.5 and 8.5. |

| Substrate | Library of peptides, polymers, or small molecules | To identify novel conjugates with desired properties. |

| Concentration | Molar ratios of ALA-NHS to substrate (e.g., 1:1, 5:1, 10:1) | To optimize conjugation efficiency and minimize unreacted components. |

| Solvent | Aqueous buffers, DMSO, DMF | To assess the impact of solvent on reaction efficiency and substrate solubility. lookchem.com |

| Readout | UV Absorbance at 260 nm | To quantify the release of the NHS byproduct as a measure of reaction completion. |

Applying HTS would significantly streamline the development pipeline for new ALA-based materials, therapeutics, and diagnostics by rapidly identifying the most effective conjugation strategies.

Computational Modeling and Simulation of this compound Reactivity and Conjugate Behavior in silico

In silico approaches, including computational modeling and molecular simulation, offer powerful tools for predicting and understanding the behavior of this compound and its conjugates at a molecular level. These methods can provide insights that are difficult to obtain through experimentation alone, guiding rational design and saving laboratory resources.

Quantum mechanics (QM) calculations can be used to model the reaction mechanism between the this compound ester and various primary amines. Such models can predict reaction energy barriers and transition states, helping to explain why certain amines react more efficiently than others. This can be used to pre-screen potential substrates or to design linkers with tailored reactivity.

Furthermore, molecular dynamics (MD) simulations can be employed to study the conformational behavior of the resulting conjugates. For instance, MD simulations could predict:

The orientation and binding energy of the lipoic acid moiety on a gold surface.

The interaction of an ALA-conjugated protein with a cell membrane.

The folding and stability of a peptide after conjugation with ALA.

The self-assembly behavior of ALA-conjugated polymers into micelles or other nanostructures.

| Computational Method | Research Question Addressed | Potential Impact |

| Quantum Mechanics (QM) | What is the reaction mechanism and activation energy for the conjugation of ALA-NHS with a specific amine? | Predicts reactivity and guides the selection of optimal reaction partners. |

| Molecular Dynamics (MD) | How does an ALA-conjugate behave in a biological environment (e.g., near a membrane)? | Provides insight into the biological fate and mechanism of action of the conjugate. |

| Docking Simulations | Can an ALA-conjugated ligand bind effectively to its target protein? | Aids in the design of targeted therapeutics and probes. |

| Surface Interaction Models | What is the preferred binding orientation of the dithiolane ring on a gold or semiconductor nanoparticle? | Guides the design of self-assembled monolayers and functionalized nanomaterials. |

These computational tools are poised to become indispensable in the advanced design of materials and systems based on this compound chemistry.

Emerging Applications of this compound in Interdisciplinary Research Fields

The versatility of this compound is driving its adoption in a variety of interdisciplinary fields, moving beyond traditional bioconjugation into materials science and advanced diagnostics. lookchem.com

Advanced Diagnostics: A key emerging application is in the fabrication of highly sensitive biosensors for disease biomarkers. As detailed in a study on nasopharyngeal carcinoma, this compound was essential for creating a nanogel substrate for a SERS-based detection platform. nih.gov This platform enabled the multiplexed and highly sensitive detection of matrix metalloproteinases (MMPs), which are crucial biomarkers for cancer progression. nih.gov The ability to anchor the sensing materials to a gold substrate via the lipoic acid moiety was fundamental to the sensor's design and performance. nih.gov

The research reported impressive limits of detection for several cancer biomarkers, showcasing the potential of this technology for early diagnosis and disease monitoring. nih.gov

| Biomarker | Limit of Detection (LOD) |

| MMP-1 | 0.07 ng/mL |

| MMP-2 | 0.083 ng/mL |

| MMP-3 | 0.1 ng/mL |

| MMP-7 | 0.14 ng/mL |

| MMP-9 | 0.11 ng/mL |

Data sourced from a study on SERS nanobarcodes for biomarker detection. nih.gov

Material Science: In material science, this compound is being explored as a bifunctional building block for creating novel polymers and surface coatings. lookchem.com The lipoic acid component can impart unique properties, such as antioxidant capability, metal chelation, or redox responsiveness, to the bulk material. chemicalbook.comchemicalbook.com For example, conjugating ALA-NHS to a polymer backbone could yield a material that actively protects against oxidative damage or that can be deposited onto gold surfaces to create functional, biocompatible coatings for medical implants or electronic devices. lookchem.com

These emerging applications demonstrate that the future of this compound chemistry lies in its integration into complex, functional systems that harness the distinct properties of both the NHS reactive group and the lipoic acid moiety.

Q & A

Q. What are the established protocols for synthesizing and characterizing alpha-lipoic acid-NHS?

this compound is synthesized by introducing an N-hydroxysuccinimide (NHS) ester group to the carboxyl moiety of alpha-lipoic acid, enabling covalent conjugation with primary amines (e.g., lysine residues). Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>97% by supplier specifications) . Mass spectrometry is used to validate molecular weight (C₁₂H₁₇N₀₄S₂, 327.4 g/mol) and detect impurities .

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with electrochemical detection (HPLC-ECD) is widely used for quantifying alpha-lipoic acid derivatives in plasma and urine. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is employed to isolate the compound from complex samples, with validation parameters including linearity (0.1–50 µg/mL), recovery rates (>85%), and intra-day precision (RSD <5%) .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies indicate that this compound should be stored at –20°C in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis of the NHS ester. Degradation occurs rapidly in aqueous buffers (pH >7.0), with a half-life of <2 hours at room temperature .

Advanced Research Questions

Q. What experimental designs are optimal for studying the neuroprotective efficacy of this compound conjugates?

In vivo models of diabetic neuropathy (e.g., streptozotocin-induced diabetic rats) are standard for assessing neuroprotection. Key endpoints include nerve conduction velocity (NCV), oxidative stress markers (e.g., malondialdehyde (MDA)), and mitochondrial function. Controlled trials should use a crossover design with placebo groups and dose ranges of 100–600 mg/kg/day, validated by longitudinal neurophysiological assessments .

Q. How can researchers resolve contradictions in this compound’s antioxidant vs. pro-oxidant effects?

Mechanistic studies using electron paramagnetic resonance (EPR) spectroscopy reveal that this compound exhibits antioxidant activity at low concentrations (≤100 µM) by scavenging reactive oxygen species (ROS). However, at higher doses (>500 µM), it may act as a pro-oxidant via redox cycling with glutathione. Dose-response experiments and thiobarbituric acid reactive substances (TBARS) assays are critical for delineating these dual effects .

Q. What in vivo models best demonstrate the hepatorenal protective effects of this compound?

Rodent models of drug-induced toxicity (e.g., diclofenac or cisplatin exposure) are effective. Outcome measures include plasma alanine aminotransferase (ALT), aspartate aminotransferase (AST), creatinine, and urea levels. Co-administration of this compound (50–200 mg/kg) with nephrotoxic agents reduces biomarker elevations by >40%, supported by histopathological analysis of liver and kidney tissues .

Q. How can conjugation efficiency of this compound with biomolecules be optimized?

Conjugation efficiency depends on molar ratios (e.g., 5:1 NHS ester-to-protein ratio), reaction pH (8.0–8.5), and incubation time (2–4 hours at 4°C). Post-conjugation, size-exclusion chromatography (SEC) or SDS-PAGE confirms successful binding, while Ellman’s assay quantifies free thiol groups to assess unreacted sites .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in preclinical studies?

Mixed-effects models account for inter-animal variability in longitudinal studies. For neuropathic endpoints, two-way ANOVA with Tukey’s post hoc test compares treatment groups. Subgroup analyses (e.g., age, diabetes stage) should use stratified randomization and Bonferroni correction to mitigate Type I errors .

Methodological Considerations

- Data Contradiction Analysis : Use meta-regression to address heterogeneity in clinical trials, such as variations in treatment duration (3 weeks vs. 7 months) or administration routes (IV vs. oral) .

- Oxidative Stress Biomarkers : Combine HPLC-ECD for alpha-lipoic acid quantification with fluorometric assays (e.g., DCFH-DA) for ROS detection in parallel experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.